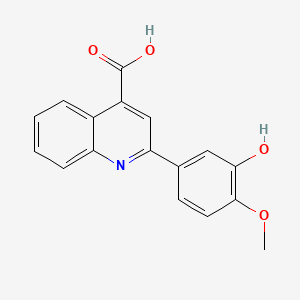

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

Vue d'ensemble

Description

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The compound features a quinoline core substituted with a hydroxy and methoxy group on the phenyl ring, and a carboxylic acid group on the quinoline ring. This structural configuration imparts unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid typically involves the Pfitzinger reaction, which is a well-known method for constructing quinoline derivatives. The reaction starts with the condensation of isatin with substituted acetophenone in the presence of a base, followed by cyclization to form the quinoline core . The reaction conditions often include refluxing in an aqueous medium with a rare-earth metal catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent recycling to ensure sustainability and cost-effectiveness .

Types of Reactions:

Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

While the search results do not provide an exhaustive list of applications specifically for "2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid", they do offer insights into the uses of related quinoline-4-carboxylic acid derivatives, which can inform potential applications of this specific compound.

General Applications of Quinoline-4-Carboxylic Acids

- Antimicrobial Agents: Quinoline derivatives, including quinoline-4-carboxylic acids, possess a broad spectrum of antimicrobial activities . They have been evaluated for their potential as antibacterial and antifungal agents .

- Anticancer Drugs: Quinoline-4-carboxylic acid derivatives are explored in the development of anticancer drugs, specifically as Histone Deacetylase (HDAC) inhibitors . These compounds can be designed to interact with the active site of HDACs, potentially leading to anticancer activity .

- Intermediates in Synthesis: 4-hydroxy-quinoline-3-carboxylic acids serve as key intermediates in the preparation of antibacterially active 1-alkyl-4-quinolone-3-carboxylic acids .

Antioxidant Activity

- Some synthesized 2- and 3-hydroxyquinoline-4-carboxylic acids and their derivatives have demonstrated antioxidant activity . These compounds were designed and synthesized to evaluate their antioxidant properties using the ABTS assay method . Select compounds exhibited good antioxidant activity, while others showed mild to moderate activity .

Specific Derivatives and Analogs

- Cinchophen: Cinchophen, a quinoline derivative, was used as an analgesic agent .

- Brequinar Sodium: Brequinar sodium, another quinoline derivative, was discovered as an anticancer agent and later found to have immunosuppressive activity .

- 3-Hydroxy-2-phenylcinchoninic acid (HPC): This compound has been reported to possess antirheumatic effects .

Potential Applications of this compound

Based on the documented applications of related compounds, this compound could be investigated for the following applications:

- Antimicrobial Agent: Evaluate its activity against various bacterial and fungal strains .

- Anticancer Agent: Investigate its potential as an HDAC inhibitor and its effects on cancer cell lines .

- Antioxidant: Assess its antioxidant activity using appropriate assays .

- Intermediate in Synthesis: Utilize it as a building block for synthesizing other potentially bioactive molecules .

Mécanisme D'action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest and apoptosis in cancer cells . The hydroxy and methoxy groups enhance its binding affinity through hydrogen bonding and hydrophobic interactions with the enzyme’s active site .

Comparaison Avec Des Composés Similaires

- 2-Phenylquinoline-4-carboxylic acid

- 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid

- 4-Hydroxy-2-quinolones

Uniqueness: 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid stands out due to the presence of both hydroxy and methoxy groups on the phenyl ring, which significantly influence its chemical reactivity and biological activity. These functional groups enhance its solubility and facilitate various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Activité Biologique

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative notable for its significant biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This compound's structure features a quinoline core with hydroxyl and methoxy substitutions that enhance its reactivity and biological efficacy. The following sections will detail its biological activities, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₃N₁O₄. The compound's unique configuration allows it to interact selectively with various biological targets, making it a candidate for therapeutic applications.

1. Histone Deacetylase Inhibition

One of the primary biological activities of this compound is its role as an HDAC inhibitor. HDACs are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes has been linked to:

- Induction of Apoptosis : By promoting programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cell proliferation.

Studies indicate that this compound selectively inhibits specific HDAC isoforms, contributing to its anticancer properties .

2. Antimicrobial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that certain derivatives can significantly affect the morphology and growth of microorganisms like Botrytis cinerea .

3. Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects through its ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. In vitro assays revealed that related quinoline derivatives exhibited significant LOX inhibitory activity, indicating a potential therapeutic avenue for inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding to HDAC Active Sites : This competitive inhibition leads to increased acetylation of histones, facilitating gene expression related to apoptosis and cell cycle regulation.

- Interaction with Molecular Targets : The compound's functional groups allow it to bind effectively with various enzymes, altering their activity and contributing to its diverse biological effects .

Research Findings and Case Studies

Notable Case Studies

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines (e.g., H460, HT-29) indicated that the compound exhibits selective cytotoxicity, particularly against lung and colorectal cancer cells.

- Antimicrobial Impact : A study reported that specific derivatives led to increased permeability of microbial membranes, suggesting a mechanism for their antimicrobial action.

Propriétés

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-16-7-6-10(8-15(16)19)14-9-12(17(20)21)11-4-2-3-5-13(11)18-14/h2-9,19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSNSHLNGZYMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374740 | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32366-62-4 | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.